molecular formula C9H12BrNO4 B8782289 5-Bromo-2,3-bis(methoxymethoxy)pyridine

5-Bromo-2,3-bis(methoxymethoxy)pyridine

Cat. No.: B8782289
M. Wt: 278.10 g/mol
InChI Key: SBLYHXHQCJSLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-bis(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C9H12BrNO4 and its molecular weight is 278.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12BrNO4

Molecular Weight

278.10 g/mol

IUPAC Name

5-bromo-2,3-bis(methoxymethoxy)pyridine

InChI

InChI=1S/C9H12BrNO4/c1-12-5-14-8-3-7(10)4-11-9(8)15-6-13-2/h3-4H,5-6H2,1-2H3

InChI Key

SBLYHXHQCJSLKQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(N=CC(=C1)Br)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromopyridine-2,3-diol (9.4 g, 49.5 mmol) in DMF (165 ml) at 0° C. was added sodium hydride (1.18 g, 29.5 mmol) portion-wise and the reaction stirred for one hour at this temperature. Methoxymethyl chloride (3.8 ml, 49.5 mmol) was then added and the reaction stirred for a further 2 hours at 0° C. Sodium hydride (1.18 g, 29.5 mmol) was added and the reaction stirred for an hour at 0° C. before a further portion of methoxymethyl chloride (3.8 ml, 49.5 mmol) was added and the whole was allowed to warm and stirred for 16 hours. Upon cooling to room temperature the mixture was poured into cold saturated aqueous sodium carbonate solution. The organic materials were extracted into ethyl acetate and the layers separated before the aqueous phase, was extracted with ethyl acetate and the combined organics were then washed with brine (×7), dried (MgSO4) and concentrated in vacuo. The crude product was purified by column chromatography (SiO2; 0-100% ethyl acetate/petrol) to yield 5-bromo-2,3-bis(methoxymethoxy)pyridine (7.03 g, 51%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Quantity
1.18 g
Type
reactant
Reaction Step Four
Quantity
3.8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.